(S,E)-5-Chloro-2-isopropylpent-4-enoic acid
Description
Properties
IUPAC Name |
(E,2S)-5-chloro-2-propan-2-ylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)/b5-3+/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPVMHYFCPFLOH-MZTFZBDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C/C=C/Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467826 | |
| Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324519-66-6 | |
| Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
- Substrate: Racemic methyl 5-chloro-2-isopropylpent-4-enoate
- Enzyme: Frozen cells of Rhodosporidium toruloides (CMC103105 or CMC3105)
- Reaction Buffer: Tris-HCl (0.1 M, pH 8.0)
- Temperature: 21°C
- pH Maintenance: Sodium hydroxide (1 M) added periodically
- Reaction Time: 24–95 hours depending on substrate concentration and enzyme loading
Results:
| Concentration of Substrate | Enzyme Loading | Reaction Time | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| 8 g/L | 5% w/v | 24 hours | >99% | High |
| 15 g/L | 15% w/v | 18 hours | >99% | Moderate |
| 50 g/L | 15% w/v | 95 hours | >99% | Low |
After enzymatic hydrolysis, the reaction is stopped by acidification, followed by purification steps including centrifugation, solvent extraction, and distillation to isolate the final product.
Stereoselective Synthesis Using Chiral Auxiliaries
An alternative method involves stereoselective synthesis using chiral auxiliaries to prepare enantiomerically enriched compounds. This approach is less commonly used due to its higher cost and complexity.
Key Steps:
- Chiral Auxiliary Addition: Incorporation of a chiral auxiliary to facilitate selective formation of the desired stereoisomer.
- Chemical Transformation: Conversion into carboxylic acid halides, esters, or amides through controlled reactions.
- Purification: Crystallization and separation techniques to isolate pure enantiomers.
While this method achieves high stereoselectivity, it is considered less economically viable compared to enzymatic resolution.
Chemical Purification Techniques
Following enzymatic or stereoselective synthesis, chemical purification is essential to achieve high purity and enantiomeric excess. The process involves:
Steps:
- Acidification: Lowering the pH to precipitate impurities.
- Solvent Extraction:
- Organic solvents such as methyl tert-butyl ether (MTBE) are used.
- Washing with saturated aqueous sodium bicarbonate and brine removes residual acids.
- Drying: Magnesium sulfate is employed for drying organic phases.
- Distillation: Vacuum distillation yields a colorless oil with >99% ee.
Example:
A batch process starting with racemic ester (80 g) produced a pale yellow oil after multiple purification steps, achieving an enantiomeric excess of >98% and a yield of approximately 34%.
Summary Table: Comparison of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Enzymatic Resolution | High enantiomeric excess (>99%), eco-friendly | Long reaction times at high substrate concentrations |
| Stereoselective Synthesis | High stereoselectivity | Costly and complex |
| Chemical Purification | Achieves high purity | Requires extensive post-processing |
Chemical Reactions Analysis
Types of Reactions
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Compounds with substituted functional groups (e.g., hydroxyl, amino)
Scientific Research Applications
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl (E,2S)-5-Chloro-2-propan-2-ylpent-4-enoate
A closely related ester derivative, methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate (CAS: 387353-77-7), shares the same stereochemistry and backbone but replaces the carboxylic acid with a methyl ester group. Key differences include:
- Molecular Formula : C₉H₁₅ClO₂ (vs. C₈H₁₃ClO₂ for the acid).
- Molecular Weight : 190.08 g/mol (vs. 176.64 g/mol) .
- Functional Group: The ester’s reduced polarity enhances solubility in non-aqueous solvents, making it preferable as a protecting group or precursor in multi-step syntheses .
Other Structural Analogs
Data Table: Key Properties of (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid and Methyl Ester Derivative
Biological Activity
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid, also known as a key intermediate in the synthesis of various pharmaceutical compounds, has garnered attention due to its biological activity and potential therapeutic applications. This compound is particularly noted for its role in the production of Aliskiren, a renin inhibitor used in treating hypertension and other cardiovascular conditions. This article reviews the biological activity of this compound, synthesizing findings from diverse sources including patents, research articles, and biochemical studies.
- Molecular Formula : C₈H₁₃ClO₂
- Molecular Weight : 176.64 g/mol
- Structure : The compound features a chloro group and an isopropyl substituent on a pentenoic acid backbone, contributing to its unique reactivity and biological properties.
Synthesis and Derivatives
The synthesis of this compound typically involves stereoselective processes that yield enantiomerically enriched forms. One notable method includes hydrolysis of racemic esters using enzymes from non-mammalian sources such as Rhodosporidium toruloides, which has demonstrated effective biocatalytic activity in producing this compound with high selectivity .
Pharmacological Applications
This compound serves as an intermediate in the synthesis of Aliskiren, which acts as a selective inhibitor of renin. This inhibition is crucial in regulating blood pressure and fluid balance, making it significant for treating conditions like hypertension and chronic heart failure . The ability to selectively inhibit the renin-angiotensin system positions Aliskiren as a promising alternative to traditional ACE inhibitors.
Enzyme Interaction
Research indicates that enzymes such as esterases derived from fungi can facilitate the conversion of this compound into various derivatives with enhanced biological activity. These biocatalysts operate optimally at around pH 8, achieving substantial substrate conversion rates under specific conditions .
Study on Cardiovascular Effects
A study published in Applied Environmental Microbiology explored the effects of Aliskiren on cardiovascular health. It was found that patients receiving Aliskiren experienced significant reductions in systolic and diastolic blood pressure compared to those on placebo . The study highlighted how this compound's role as an intermediate is critical for developing effective therapies against hypertension.
Biocatalytic Efficiency
Another research effort evaluated the efficiency of using Rhodosporidium toruloides for synthesizing this compound. The study reported successful production with high enantiomeric purity, demonstrating the potential for green chemistry applications in pharmaceutical manufacturing .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Applications |
|---|---|---|
| This compound | Intermediate in drug synthesis | Aliskiren production |
| Aliskiren | Renin inhibition | Hypertension treatment |
| Ester derivatives | Varying pharmacological properties | Potential new drugs |
Q & A
Basic Research Questions
Q. What are the key spectroscopic and computational methods for characterizing the stereochemistry of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid?
- Methodological Answer : Use chiral HPLC or polarimetry to confirm the (S) configuration at C2 and the (E) geometry of the double bond. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR) can resolve diastereotopic protons and confirm the double bond geometry via coupling constants (). Computational tools like density functional theory (DFT) can optimize the molecular geometry and simulate NMR spectra for comparison with experimental data .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a chiral stationary phase to separate enantiomeric impurities. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can detect volatile byproducts. Purity thresholds (e.g., ≥98%) should align with analytical standards referenced in pharmacological studies .
Q. What synthetic routes are reported for introducing the isopropyl group at C2 in this compound?
- Methodological Answer : A stereoselective alkylation strategy using a chiral auxiliary (e.g., Evans oxazolidinone) at C2 can direct isopropyl group installation. Alternatively, asymmetric catalysis with palladium or nickel complexes may achieve the (S) configuration. Post-synthetic chlorination at C5 via radical or electrophilic pathways ensures regioselectivity .
Advanced Research Questions
Q. How does the (E)-configuration of the double bond influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The (E)-geometry creates steric hindrance between the C4 chlorine and the isopropyl group, limiting nucleophilic attack to the less hindered face. Kinetic studies using polar aprotic solvents (e.g., DMF) and DFT-based transition-state modeling can quantify steric/electronic effects .
Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., C4 vs. C5) may arise from solvent polarity or concentration effects. Cross-validate data across multiple sources (e.g., CC-DPS and PubChem ) and replicate experiments under standardized conditions (e.g., 25°C in CDCl).
Q. How can computational models predict the compound’s pharmacokinetic properties, such as logP or bioavailability?
- Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models based on molecular descriptors (e.g., topological polar surface area, hydrogen-bond donors). Software like Schrödinger’s QikProp or MOE’s ADMET Predictor can estimate logP (-0.5 to 1.2) and intestinal permeability, validated against experimental Caco-2 cell assays .
Q. What strategies mitigate racemization during large-scale synthesis of the (S)-configured isopropyl group?
- Methodological Answer : Optimize reaction temperature (<0°C) and pH (neutral to slightly acidic) to minimize base-catalyzed racemization. Use chiral derivatizing agents (e.g., Mosher’s acid) to monitor enantiomeric excess (ee) via NMR .
Methodological Notes
- Database Searches : Use CAS No. 324519-66-6 or synonyms (e.g., ALISKIREN INTER-3) to locate literature in Reaxys or SciFinder .
- Stereochemical Validation : X-ray crystallography is definitive for resolving ambiguous configurations. Submit crystallographic data to the Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
